2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide is a useful research compound. Its molecular formula is C13H13F3N2O4 and its molecular weight is 318.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Properties
One study highlights the synthesis and structural aspects of similar compounds, demonstrating their potential in forming crystalline salts and inclusion compounds, which could be relevant for material science and chemical engineering applications (Karmakar, Sarma, & Baruah, 2007). Another research focuses on the radiosynthesis of selective radioligands for imaging purposes, which could have implications in medical diagnostics and research (Dollé et al., 2008).
Chemical Reactions and Mechanisms
The exploration of new synthesis methods for pyrimidines using related compounds suggests potential pathways for creating novel chemical entities, which could be beneficial in drug discovery and chemical synthesis (Shaw & Sugowdz, 1953). Additionally, studies on the reaction mechanisms of similar compounds with acetamidine offer insights into chemical reactions that could be pivotal for developing new synthetic strategies (Nishino et al., 1972).
Applications in Material Science and Pharmacology
Research on the synthesis and antioxidant properties of compounds structurally similar to 2,2,2-Trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide indicates potential applications in developing new antioxidant agents, which could be significant for pharmacology and material science (Gopi & Dhanaraju, 2020).
Environmental and Herbicidal Research
The synthesis and evaluation of novel compounds for herbicidal activity demonstrate the chemical's relevance in agricultural science, potentially offering new solutions for weed control (Wu et al., 2011).
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3E)-3-hydroxyimino-5,6-dimethoxy-1,2-dihydroinden-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c1-21-10-3-6-7(4-11(10)22-2)9(18-20)5-8(6)17-12(19)13(14,15)16/h3-4,8,20H,5H2,1-2H3,(H,17,19)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXXPZOFKWAMQL-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=NO)CC(C2=C1)NC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2/C(=N/O)/CC(C2=C1)NC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.